molecular formula C17H17N3OS B1357496 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 929694-89-3

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B1357496
CAS No.: 929694-89-3
M. Wt: 311.4 g/mol
InChI Key: XLQAFQIWUJOMKR-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrido[2,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one typically involves the reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate. This reaction proceeds under basic conditions, often using urea or potassium thiocyanate as catalysts . The reaction yields the desired pyrido[2,3-D]pyrimidine derivative through cyclization and subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. It assembles into signaling complexes with activated receptors at the plasma membrane via interaction between its SH2 domains and receptor tyrosine-phosphorylated ITAM domains . This interaction can modulate various signaling pathways, leading to effects on cell survival, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrido[2,3-D]pyrimidine core and the presence of a thiol group. This combination of features provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-9-6-5-7-13(12(9)4)20-15-14(16(21)19-17(20)22)10(2)8-11(3)18-15/h5-8H,1-4H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQAFQIWUJOMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C)C)C(=O)NC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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